Dual 5-LOX Inhibition and Antihistamine Activity at Overlapping Oral Doses: A Unique Pharmacodynamic Convergence
Linetastine demonstrates a rare dual mechanism, concurrently inhibiting 5-LOX and antagonizing histamine H1 receptors at nearly identical oral dose ranges (1-10 mg/kg) in guinea-pig models [1]. This is in stark contrast to standard antihistamines (e.g., cetirizine, loratadine) which lack 5-LOX inhibitory activity, and to selective 5-LOX inhibitors (e.g., zileuton) which lack antihistamine activity [2]. The quantitative data show that Linetastine suppresses leukotriene B4 and C4 production in the lungs during late asthmatic responses at 1-10 mg/kg p.o. while also inhibiting histamine-induced bronchoconstriction at the same dose range [1].
| Evidence Dimension | Oral dose range achieving both 5-LOX inhibition and antihistamine effects |
|---|---|
| Target Compound Data | 1-10 mg/kg p.o. (guinea-pig) simultaneously inhibits leukotriene production and histamine-induced bronchoconstriction |
| Comparator Or Baseline | Cetirizine/Loratadine: no 5-LOX inhibition; Zileuton: no antihistamine activity at therapeutic doses |
| Quantified Difference | Linetastine achieves dual pharmacology at overlapping doses; comparators are single-mechanism agents |
| Conditions | Actively sensitized guinea-pig model of late asthmatic response; histamine-induced bronchoconstriction model |
Why This Matters
For researchers investigating the combined inhibition of leukotriene and histamine pathways in allergic inflammation, Linetastine provides a single-molecule solution that avoids the confounding variables of polypharmacy.
- [1] Shizawa T, et al. 5-Lipoxygenase inhibitory and antihistamine activities of linetastine. Arzneimittelforschung. 1996;46(5):507-11. PMID: 8955867. View Source
- [2] Charlesworth EN, et al. Effect of cetirizine on mast cell-mediator release and cellular traffic during the cutaneous late-phase reaction. J Allergy Clin Immunol. 1993;91(1 Pt 1):222-30. PMID: 8423271. View Source
